amine](/img/structure/B13082792.png)
[1-(4-Ethoxyphenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, where the ethyl group is substituted with a 4-ethoxyphenyl group and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)ethylamine typically involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(4-Ethoxyphenyl)ethylamine .
Industrial Production Methods: Industrial production methods for 1-(4-Ethoxyphenyl)ethylamine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Ethoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes. It may have applications in the development of new drugs or therapeutic agents.
Medicine: In medicine, 1-(4-Ethoxyphenyl)ethylamine is investigated for its potential pharmacological properties. It may be used in the development of drugs targeting specific receptors or pathways in the body.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)ethylamine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also influence various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Phenethylamine: The parent compound of 1-(4-Ethoxyphenyl)ethylamine, with a simpler structure.
4-Methoxyphenethylamine: A similar compound with a methoxy group instead of an ethoxy group.
N,N-Dimethylphenethylamine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness: 1-(4-Ethoxyphenyl)ethylamine is unique due to the presence of both the ethoxyphenyl and propylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-10-14-11(3)12-6-8-13(9-7-12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
WWNFOWFERHOLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



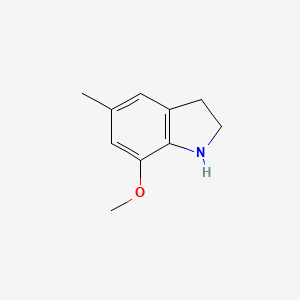
![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
![2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide](/img/structure/B13082726.png)
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)

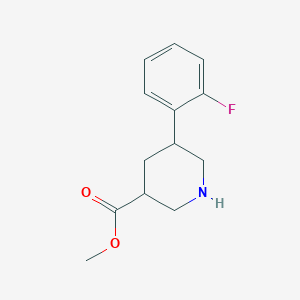
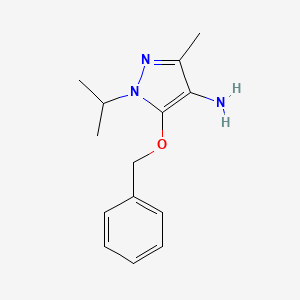
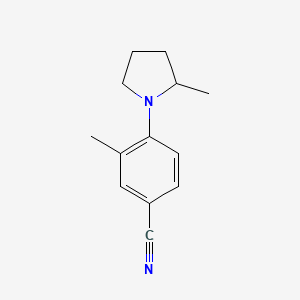
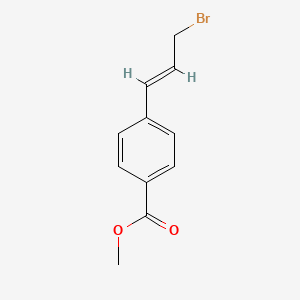
![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)
